Ledipasvir diacetone

Description

Properties

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDKHCANHWUPC-YGWQTYEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66F2N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502655-48-2 | |

| Record name | Ledipasvir diacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR DIACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Ledipasvir Diacetone Against Hepatitis C Virus NS5A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with the NS5A inhibitor Ledipasvir, a key component of the fixed-dose combination Harvoni®, representing a significant therapeutic milestone. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the potent antiviral activity of Ledipasvir diacetone against the HCV non-structural protein 5A (NS5A). We will dissect the intricate interplay between Ledipasvir and NS5A, from the specific binding interactions within Domain I of the dimeric protein to the downstream consequences on viral RNA replication and virion assembly. Furthermore, this guide will elucidate the structural basis of resistance-associated substitutions (RASs) and detail the key experimental methodologies employed to characterize this pivotal drug-target interaction.

The Enigmatic Target: HCV NS5A, a Multifunctional Orchestrator of the Viral Lifecycle

The Hepatitis C virus is a single-stranded RNA virus that establishes a chronic infection in a significant portion of affected individuals, often leading to severe liver pathologies.[1] The viral genome encodes a single polyprotein that is processed into ten mature proteins, including the non-structural protein 5A (NS5A).[2][3] NS5A is a large, hydrophilic phosphoprotein devoid of any known enzymatic activity.[4][5] Instead, it functions as a critical scaffolding protein, orchestrating a complex network of interactions with both viral and host factors to regulate multiple stages of the HCV lifecycle.[4][5]

Structurally, NS5A is composed of an N-terminal amphipathic helix that anchors the protein to the endoplasmic reticulum membrane, followed by three distinct domains (I, II, and III) interspersed by low-complexity sequences.[5][6] Domain I is crucial for RNA binding and dimerization, forming the primary target for Ledipasvir and other NS5A inhibitors.[7][8] Domains II and III are more flexible and are involved in interactions with other viral proteins and host factors, playing roles in virion assembly and modulation of the host immune response.[5][9] NS5A exists in two phosphorylated states, a basally phosphorylated form (p56) and a hyperphosphorylated form (p58), with the equilibrium between these two forms thought to regulate its diverse functions.[10]

The multifaceted roles of NS5A in the HCV lifecycle, including its essential contributions to the formation of the viral replication complex and the assembly of new viral particles, underscore its importance as a prime target for antiviral intervention.[3][11]

Ledipasvir's Molecular Gambit: Direct and High-Affinity Binding to NS5A Domain I

Ledipasvir exerts its potent anti-HCV effect through a direct and high-affinity interaction with Domain I of the NS5A protein.[2][12] This binding event is the cornerstone of its mechanism of action, leading to a cascade of downstream effects that ultimately halt viral propagation.

The Dimeric Interface: Ledipasvir's Binding Cleft

Crystallographic studies have revealed that Domain I of NS5A exists as a dimer, and it is this dimeric conformation that Ledipasvir is believed to target.[8][13] The drug binds to a cleft at the dimer interface, a region characterized by a high degree of conservation across different HCV genotypes.[8] This symmetrical binding to the dimeric structure is a hallmark of many NS5A inhibitors.[13]

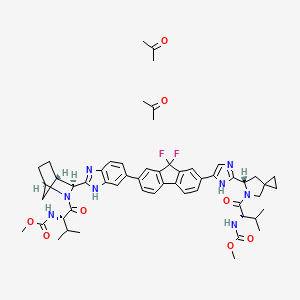

Caption: Ledipasvir binding to the NS5A Domain I dimer.

Consequences of Binding: Disruption of NS5A Function

The binding of Ledipasvir to the NS5A dimer induces conformational changes that disrupt its critical functions in the viral lifecycle:[11]

-

Inhibition of RNA Binding: A primary consequence of Ledipasvir binding is the allosteric inhibition of NS5A's ability to bind to viral RNA.[14] This is a critical blow to the virus, as NS5A's interaction with the viral genome is essential for the formation and function of the replication complex.[14]

-

Disruption of the Replication Complex: By interfering with NS5A's scaffolding function, Ledipasvir prevents the proper assembly of the viral replication machinery, a multiprotein complex anchored to intracellular membranes.[11][15]

-

Impairment of Virion Assembly: NS5A also plays a crucial role in the late stages of the viral lifecycle, facilitating the assembly of new viral particles.[3][16] Ledipasvir's disruption of NS5A function extends to this process, further contributing to its potent antiviral effect.

Caption: Downstream effects of Ledipasvir binding to NS5A.

The Achilles' Heel: Resistance-Associated Substitutions (RASs)

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of amino acid substitutions in NS5A that reduce the efficacy of Ledipasvir. These are known as resistance-associated substitutions (RASs).[17]

Structural Basis of Resistance

RASs typically occur in or near the Ledipasvir binding site in Domain I of NS5A.[7] These mutations, such as the well-characterized Y93H substitution, reduce the binding affinity of Ledipasvir for NS5A, thereby diminishing its inhibitory effect.[2][12] This decreased binding affinity is the molecular basis for the observed resistance.[2][14]

Quantifying Resistance

The impact of RASs on Ledipasvir's potency is quantified by measuring the fold-change in the half-maximal effective concentration (EC50) in cell-based replicon assays.[18]

| NS5A Variant | Ledipasvir EC50 (pM) | Fold-Change in EC50 vs. Wild-Type |

| Wild-Type (Genotype 1a) | 31 | - |

| Y93H Mutant (Genotype 1b) | ~5300 | >170 |

| L31V Mutant | Significantly Increased | Varies by study |

Data compiled from multiple sources.[2][19]

Experimental Methodologies for Characterizing the Ledipasvir-NS5A Interaction

A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of Ledipasvir.

HCV Replicon Assays: A Cell-Based System for Antiviral Testing

HCV replicon systems are invaluable tools for studying viral replication in a controlled laboratory setting and for evaluating the potency of antiviral compounds.[20] These systems utilize genetically engineered HCV genomes that can replicate within cultured human liver cells but do not produce infectious virus particles, making them safe to handle.[20]

-

Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates.

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Add the diluted compound to the cells and incubate for a defined period (e.g., 72 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Plot the luciferase signal against the drug concentration to determine the EC50 value.

Direct Binding Assays: Quantifying the Drug-Target Interaction

Direct binding assays are essential for confirming the physical interaction between Ledipasvir and NS5A and for quantifying the binding affinity.

-

Protein Immobilization: Incubate purified, recombinant His-tagged NS5A with Ni-NTA agarose beads to immobilize the protein.

-

Binding Reaction: Add radiolabeled ([³H]) Ledipasvir to the beads at varying concentrations and incubate to allow binding to reach equilibrium.

-

Washing: Wash the beads extensively to remove unbound Ledipasvir.

-

Elution: Elute the NS5A-Ledipasvir complex from the beads.

-

Quantification: Measure the amount of radioactivity in the eluate using liquid scintillation counting to determine the amount of bound Ledipasvir.

-

Data Analysis: Analyze the binding data to calculate the dissociation constant (Kd), a measure of binding affinity.[2]

X-ray Crystallography: Visualizing the Molecular Interaction

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution.[15] While a co-crystal structure of Ledipasvir bound to NS5A is not publicly available, the structures of the apo-NS5A Domain I dimer have provided invaluable insights into the drug's binding site.[4][21]

-

Protein Expression and Purification: Produce and purify large quantities of the target protein (NS5A Domain I).

-

Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals. This can be done with the ligand present (co-crystallization) or by soaking pre-formed crystals in a ligand-containing solution.[10][13]

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction pattern.[22]

-

Structure Determination and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.[22]

Caption: Interplay of key experimental techniques.

Conclusion

This compound represents a triumph of modern drug discovery, effectively targeting a non-enzymatic viral protein with high potency and specificity. Its mechanism of action, centered on the direct binding to the dimeric interface of NS5A Domain I, leads to the multifaceted disruption of the HCV lifecycle. Understanding this intricate molecular mechanism, along with the structural basis of resistance, is paramount for the development of next-generation HCV therapies and for addressing the ongoing challenges of viral drug resistance. The experimental methodologies detailed herein provide a robust framework for the continued investigation of NS5A inhibitors and other novel antiviral agents.

References

-

Wikipedia. (n.d.). Ledipasvir. Retrieved from [Link]

- Gish, R. G., & Meanwell, N. A. (2014). Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. P & T : a peer-reviewed journal for formulary management, 39(11), 773–776.

-

Sarrazin, C., Dvory-Sobol, H., Svarovskaia, E. S., Doehle, B. P., Pang, P. S., McHutchison, J. G., & Miller, M. D. (2015). Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent. PloS one, 10(4), e0122844. [Link]

-

RxReasoner. (n.d.). Sofosbuvir and Ledipasvir Pharmacology. Retrieved from [Link]

-

He, Y., & Stamataki, Z. (2011). HCV NS5A: a multifunctional regulator of cellular pathways and virus replication. Current topics in microbiology and immunology, 350, 239–262. [Link]

-

Pawlotsky, J. M., & Flisiak, R. (2018). The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance. PloS one, 13(10), e0205852. [Link]

-

Love, R. A., Brodsky, O., Hickey, M. J., Wells, P. A., & Cronin, C. N. (2009). Crystal structure of a novel dimeric form of NS5A domain I protein from hepatitis C virus. Journal of virology, 83(8), 4395–4403. [Link]

-

RxList. (2021, May 25). How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names. Retrieved from [Link]

-

HCV Guidance. (n.d.). HCV Resistance Primer. Retrieved from [Link]

-

McGivern, D. R., & Lemon, S. M. (2019). NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains. PLoS pathogens, 15(2), e1007572. [Link]

-

Wong, K. A., Worth, A., Martin, R., & Dvory-Sobol, H. (2014). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial agents and chemotherapy, 58(6), 3459–3467. [Link]

-

Wikipedia. (n.d.). Hepatitis C. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are NS5A inhibitors and how do they work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of NS5A inhibitors. Retrieved from [Link]

-

Guedj, J., & Perelson, A. S. (2014). Approaches to Hepatitis C Treatment and Cure Using NS5A Inhibitors. Infection and drug resistance, 7, 77–90. [Link]

-

Sarrazin, C., Dvory-Sobol, H., Svarovskaia, E. S., Doehle, B. P., Pang, P. S., McHutchison, J. G., & Miller, M. D. (2016). Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With Ledipasvir and Sofosbuvir. Gastroenterology, 151(3), 501–512.e1. [Link]

-

Shweta, & Cameron, C. E. (2011). The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner. PloS one, 6(10), e25994. [Link]

-

Poordad, F., & Dieterich, D. (2012). NS5A inhibitors for the treatment of hepatitis C infection. Expert opinion on investigational drugs, 21(4), 469–478. [Link]

-

Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in molecular biology (Clifton, N.J.), 510, 145–163. [Link]

-

Link, J. O., Taylor, J. G., & Xu, L. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of medicinal chemistry, 57(5), 2033–2046. [Link]

-

ARUP Consult. (2025, December 3). Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing. Retrieved from [Link]

-

Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Fridell, R. A., Serrano-Wu, M. H., Langley, D. R., Sun, J. H., O'Boyle, D. R., 2nd, Lemm, J. A., Wang, C., Knipe, J. O., Chien, C., Colonno, R. J., Grasela, D. M., Meanwell, N. A., & Hamann, L. G. (2010). Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052. Journal of virology, 84(14), 7833–7844. [Link]

-

Marcotrigiano, J., & Tellinghuisen, T. L. (2009). Purification and crystallization of NS5A domain I of hepatitis C virus. Methods in molecular biology (Clifton, N.J.), 510, 85–94. [Link]

-

Lee, Y. L., Lin, Y. J., & Chen, S. S. (2020). Functional Role of Hepatitis C Virus NS5A in the Regulation of Autophagy. International journal of molecular sciences, 21(11), 4068. [Link]

-

Sharafi, H., & Alavian, S. M. (2018). Prevalence of Naturally-Occurring NS5A and NS5B Resistance-Associated Substitutions in Iranian Patients With Chronic Hepatitis C Infection. Frontiers in microbiology, 9, 2800. [Link]

-

Meanwell, N. A. (2014). Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. Journal of medicinal chemistry, 57(15), 6219–6243. [Link]

-

Grokipedia. (n.d.). Discovery and development of NS5A inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Hepatitis C virus nonstructural protein 5A. Retrieved from [Link]

-

Love, R. A., Brodsky, O., Hickey, M. J., Wells, P. A., & Cronin, C. N. (2009). Crystal structure of a novel dimeric form of NS5A domain I protein from hepatitis C virus. Journal of virology, 83(8), 4395–4403. [Link]

-

Belema, M., & Meanwell, N. A. (2014). Targeting the NS5A protein of HCV: an emerging option. Expert opinion on therapeutic targets, 18(5), 485–503. [Link]

-

Saeed, M., & Rice, C. M. (2016). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in microbiology, 7, 69. [Link]

-

JoVE. (2022, July 12). Hepatitis C Virus Replication Analysis | Protocol Preview. Retrieved from [Link]

-

Yi, M., & Lemon, S. M. (2009). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial agents and chemotherapy, 53(8), 3435–3445. [Link]

Sources

- 1. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rcsb.org [rcsb.org]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 7. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure of a Novel Dimeric Form of NS5A Domain I Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 30702- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 2 | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 17. natap.org [natap.org]

- 18. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 21. rcsb.org [rcsb.org]

- 22. Protein X-ray Crystallography [proteinstructures.com]

A Technical Guide to the In Vitro Antiviral Activity of Ledipasvir Against Hepatitis C Virus Genotypes

Abstract

Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] This technical guide provides an in-depth analysis of the in vitro antiviral activity of Ledipasvir across various HCV genotypes. We will explore its mechanism of action, detail the standardized experimental protocols for assessing its potency using HCV replicon systems, present a comprehensive summary of its genotype-specific efficacy, and discuss the critical aspects of resistance-associated variants (RAVs). This document is intended for researchers, virologists, and drug development professionals engaged in HCV antiviral research.

Introduction: Targeting the Achiles' Heel of HCV

Hepatitis C Virus (HCV) infection is a major global health concern, with millions of individuals chronically infected worldwide.[2] The development of direct-acting antivirals has revolutionized treatment, offering high cure rates with well-tolerated, all-oral regimens.[3][4] A key target in this therapeutic revolution is the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[1][2]

Ledipasvir (formerly GS-5885) emerged as a first-in-class NS5A inhibitor, demonstrating picomolar to low nanomolar potency in vitro.[2][5] It functions by directly binding to NS5A, disrupting its critical functions and halting the viral lifecycle.[2][6] Understanding the specific activity of Ledipasvir against the diverse genotypes of HCV is fundamental for its clinical application and for the development of next-generation pangenotypic inhibitors. This guide focuses on the in vitro methodologies used to characterize Ledipasvir's antiviral profile, providing both the procedural "how" and the scientific "why" behind these critical assays.

Mechanism of Action: Direct Inhibition of NS5A Function

The efficacy of Ledipasvir is rooted in its high-affinity, specific binding to the N-terminus of the HCV NS5A protein.[6] NS5A is crucial for the formation of the membranous web, the site of HCV RNA replication, and it also plays a role in virion assembly.[2] By binding to NS5A, Ledipasvir is thought to induce a conformational change that disrupts these functions, effectively bringing viral replication to a standstill.[6][7]

Resistance to Ledipasvir is conferred by specific amino acid substitutions in the NS5A protein, which reduce the binding affinity of the drug.[2][6] This direct correlation between reduced binding and antiviral resistance provides strong evidence that NS5A is the direct target of Ledipasvir.[6]

In Vitro Potency of Ledipasvir Across HCV Genotypes

The primary method for determining the in vitro potency of an antiviral agent like Ledipasvir is the HCV replicon assay.[8] These are cell-based systems where Huh-7 human hepatoma cells are engineered to support the autonomous replication of an HCV subgenomic RNA (a "replicon").[9] The replicon typically contains a reporter gene, such as firefly luciferase, allowing for a quantitative measure of viral replication.[10]

The potency of Ledipasvir varies significantly across different HCV genotypes and subtypes. It is most potent against genotypes 1a and 1b, with 50% effective concentration (EC50) values in the picomolar range.[2][11] Its activity is also high against genotypes 4a, 5a, and 6a.[12] However, Ledipasvir demonstrates relatively lower activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values in the nanomolar range.[2][12]

Table 1: Summary of Ledipasvir EC50 Values Against HCV Genotype Replicons

| HCV Genotype/Subtype | Mean EC50 (nM) | Potency Range | Citation(s) |

|---|---|---|---|

| Genotype 1a | 0.031 | Picomolar | [2][11][12] |

| Genotype 1b | 0.004 | Picomolar | [2][11][12] |

| Genotype 2a | ~16 | Nanomolar | [2][12] |

| Genotype 2b | ~113 | Nanomolar | [2][12] |

| Genotype 3a | ~18 | Nanomolar | [2][12] |

| Genotype 4a | 0.39 | Sub-nanomolar | [2][13] |

| Genotype 4d | 0.11 | Sub-nanomolar | [2][12] |

| Genotype 5a | 0.15 | Sub-nanomolar | [2][11] |

| Genotype 6a | 1.1 | Nanomolar | [2][12] |

| Genotype 6e | ~530 | Nanomolar |[2][12] |

Note: EC50 values are derived from multiple studies and represent mean or typical values obtained from in vitro replicon assays. Actual values may vary based on specific replicon constructs and assay conditions.

Experimental Methodology: A Self-Validating Protocol

The following section details a robust, self-validating protocol for determining the EC50 value of Ledipasvir diacetone in an HCV replicon system. The inclusion of both positive (e.g., another known inhibitor) and negative (vehicle) controls is critical for data integrity.

Preparation of this compound Stock Solutions

Causality: this compound is a common form used for in vitro studies.[5][14] A high-concentration stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) is required due to the low aqueous solubility of the compound.[5][15] This allows for minimal solvent concentration in the final cell culture medium, reducing potential solvent-induced cytotoxicity.

-

Reagent: this compound/acetone salt.[5]

-

Solvent: 100% cell culture grade DMSO.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.

-

Create serial dilutions from this stock solution in 100% DMSO to prepare a concentration range for the assay. This "compound plate" will be used to treat the cells.

-

Store stock solutions at -20°C or -80°C for long-term stability.

-

HCV Replicon Assay Workflow

This workflow is designed for a 96-well plate format, which is suitable for medium-to-high-throughput screening.[10]

Step-by-Step Protocol

-

Cell Seeding:

-

Culture Huh-7 cells containing the desired HCV genotype replicon (e.g., genotype 1b luciferase replicon) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium without G418.[10]

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in a separate 96-well plate.

-

Add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[10] Include wells with vehicle control (DMSO only) and a positive control.

-

Trustworthiness Check: The vehicle control defines 100% replication (0% inhibition), while a known inhibitor validates assay sensitivity.

-

-

Incubation:

-

Incubate the treated plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple rounds of viral replication and provides a robust signal window to measure inhibition.

-

-

Lysis and Luminescence Reading:

-

Remove the culture medium from the wells.

-

Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's Bright-Glo™).[10]

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the level of HCV replicon RNA.[9]

-

-

Data Analysis and EC50 Calculation:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data: Calculate the percentage of inhibition for each drug concentration relative to the vehicle (DMSO) control.

-

% Inhibition = 100 * (1 - [Signal_drug / Signal_DMSO])

-

-

Plot the % Inhibition versus the logarithm of the drug concentration.

-

Fit the data to a four-parameter variable slope equation using non-linear regression software (e.g., GraphPad Prism) to determine the EC50 value.

-

Resistance Profile and Cross-Resistance

Prolonged exposure to an antiviral in vitro can lead to the selection of resistant viral populations. For Ledipasvir, the most common resistance-associated variants (RAVs) emerge at specific positions within the NS5A protein.[2]

-

Key RAVs: For genotype 1a, the most significant RAVs include substitutions at positions M28, Q30, L31, and Y93 (e.g., Y93H).[2][16] For genotype 1b, the Y93H substitution is a primary RAV.[16]

-

Impact on Potency: The presence of these RAVs can dramatically reduce the in vitro activity of Ledipasvir, requiring higher concentrations to achieve the same level of inhibition. For example, the Y93H mutation in a genotype 1a replicon can decrease Ledipasvir susceptibility by over 100-fold.[17]

-

Cross-Resistance: Ledipasvir remains fully active against replicons containing RAVs to other classes of DAAs, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors.[2][12] This is a critical factor for its successful use in combination therapies, such as with the NS5B inhibitor Sofosbuvir.[18]

The assessment of resistance is performed by introducing specific mutations into the replicon backbone via site-directed mutagenesis and then running the antiviral assay as described above to determine the fold-change in EC50 compared to the wild-type replicon.[8][17]

Conclusion

Ledipasvir is a powerful inhibitor of HCV replication, demonstrating exceptional potency against genotypes 1a and 1b and robust activity against genotypes 4, 5, and 6.[1][2] Its efficacy is lower against genotypes 2 and 3, highlighting the genotype-specific nature of its interaction with the NS5A protein. The in vitro HCV replicon assay is the gold-standard for quantifying this activity and is an indispensable tool in the discovery and development of HCV therapeutics. A thorough understanding of its genotype coverage, mechanism of action, and potential for resistance provides the fundamental scientific basis for its clinical use in treating chronic hepatitis C.

References

-

Wong, K. A., et al. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

PubMed. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. PubMed. Available at: [Link]

-

Zhang, W. (2024). Ledipasvir: An Antiviral Medication. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

RxList. (2021). How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names. RxList. Available at: [Link]

-

Afdhal, N., et al. (2014). Ledipasvir and sofosbuvir for previously treated HCV genotype 1 infection. The New England Journal of Medicine. Available at: [Link]

-

Deterding, K., et al. (2017). Ledipasvir plus sofosbuvir fixed-dose combination for 6 weeks in patients with acute hepatitis C virus genotype 1 monoinfection (HepNet Acute HCV IV): an open-label, single-arm, phase 2 study. The Lancet Infectious Diseases. Available at: [Link]

-

AASLD-IDSA. (n.d.). HCV Resistance Primer. HCV Guidance. Available at: [Link]

-

Flores, B., & Naggie, S. (2017). An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. Expert Review of Clinical Pharmacology. Available at: [Link]

-

Kohli, A., et al. (2016). Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study. Clinical Infectious Diseases. Available at: [Link]

-

Mogalian, E., & Ballow, C. (2015). Ledipasvir/Sofosbuvir: A Review of the Clinical Efficacy and Safety of a New Regimen for the Treatment of Hepatitis C Virus. Pharmacy and Therapeutics. Available at: [Link]

-

Ashley, J., et al. (2015). Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent. PLoS One. Available at: [Link]

-

Gottwein, J. M., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

U.S. Food and Drug Administration. (2019). Biopharmaceutics Review for NDA 212477. accessdata.fda.gov. Available at: [Link]

-

Medscape. (2024). Hepatitis C Medication. Medscape Reference. Available at: [Link]

-

Shrestha, S., et al. (2025). The Genotypes/Subtypes and Antiviral Drug Resistance of the Hepatitis C Virus from Patients in a Tertiary Care Hospital in Nepal. Tropical Medicine and Infectious Disease. Available at: [Link]

-

ARUP Laboratories. (2025). Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing. ARUP Consult. Available at: [Link]

-

Ahmed, H., et al. (2024). Prevalence of Drug Resistance Associated Substitutions in Persons With Chronic Hepatitis C Infection and Virological Failure Following Initial or Re-treatment With Pan-genotypic Direct-Acting Antivirals: A Systematic Review and Meta-analysis. Open Forum Infectious Diseases. Available at: [Link]

-

Gasimov, A., et al. (2025). Prevalence of resistance-associated substitutions (RAS) in hepatitis C virus in the Former Soviet Union countries. BMJ Open Gastroenterology. Available at: [Link]

-

El-Diwany, R., & Pawlotsky, J. M. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Available at: [Link]

-

Fu, Q. X., et al. (2010). Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model. World Journal of Gastroenterology. Available at: [Link]

-

Johnson, W., et al. (2020). Safety Assessment of Diacetone Alcohol as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]

-

Saeed, M., & Rice, C. M. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments. Available at: [Link]

-

precisionFDA. (n.d.). This compound. precision.fda.gov. Available at: [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ledipasvir and sofosbuvir for previously treated HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ledipasvir plus sofosbuvir fixed-dose combination for 6 weeks in patients with acute hepatitis C virus genotype 1 monoinfection (HepNet Acute HCV IV): an open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSRS [precision.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hcvguidelines.org [hcvguidelines.org]

- 18. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to Investigating Off-Target Effects of Ledipasvir Diacetone in Cellular Models

Introduction: Beyond the Target – The Imperative of Off-Target Profiling

Ledipasvir, a cornerstone in the treatment of Chronic Hepatitis C, has demonstrated remarkable efficacy through its targeted inhibition of the viral NS5A protein, a key component in the Hepatitis C virus (HCV) replication machinery.[1][2] Available as a fixed-dose combination with sofosbuvir, it has revolutionized antiviral therapy.[1][2] While its on-target effects are well-documented, a comprehensive understanding of any potential off-target interactions within human cells is crucial for a complete safety and efficacy profile. The term "Ledipasvir diacetone" refers to a specific salt form of the active drug; for the purposes of this guide, we will refer to the active moiety as Ledipasvir.[3]

Some reports suggest that Ledipasvir's activity is highly specific to HCV, with minimal cytotoxicity in other cell lines.[4] However, the potential for off-target effects, as suggested by broad GHS hazard statements and isolated clinical observations, warrants a systematic investigation.[5] This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to meticulously investigate the potential off-target effects of Ledipasvir in cellular models. We will move from broad cytotoxic screening to deep mechanistic investigations, providing the rationale and detailed protocols for each stage.

Part 1: Foundational Analysis – Cytotoxicity and Cellular Health Assessment

The initial phase of any off-target investigation is to establish the cytotoxic potential of the compound across a range of concentrations and in relevant cell lines. This provides a crucial therapeutic window and informs the concentrations used in subsequent, more sensitive assays.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. A multi-faceted approach is recommended:

-

Liver-derived cells: Given that the liver is the primary site of HCV infection and Ledipasvir's therapeutic action, human hepatoma cell lines such as HepG2 or Huh7 are essential. These lines provide a physiologically relevant context for assessing hepatotoxicity.

-

Renal cells: As the kidneys are a major route of elimination for many metabolites, a cell line like HEK293 (Human Embryonic Kidney) is a valuable addition to screen for potential nephrotoxicity.

-

Cardiomyocytes: To investigate potential cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard due to their physiological relevance.[6]

-

A panel of diverse cancer cell lines: To broadly screen for any unexpected anti-proliferative effects, a panel such as the NCI-60 can be utilized, though a smaller, representative panel is often sufficient for initial screening.

Experimental Design: Dose-Response and Time-Course

A matrix of concentrations and time points should be employed. Based on Ledipasvir's potent in-vitro anti-HCV activity (EC50 values in the picomolar to nanomolar range), a wide concentration range is recommended for off-target screening, for example, from 1 nM to 100 µM.[7][8][9] This ensures the capture of both high-potency off-target effects and lower-potency cytotoxicity.

-

Time points: 24, 48, and 72 hours are standard incubation times to assess both acute and chronic effects.

Primary Cytotoxicity Assays

A combination of assays measuring different aspects of cellular health provides a more robust assessment than a single method.

-

Metabolic Viability Assay (e.g., MTT or AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, providing an indication of overall cell health.[10]

-

Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of plasma membrane rupture and necrosis.[5]

Table 1: Representative Data from Initial Cytotoxicity Screening

| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| HepG2 | MTT | >100 | 95.4 | 78.2 |

| LDH | >100 | >100 | 92.1 | |

| HEK293 | MTT | >100 | >100 | 85.6 |

| LDH | >100 | >100 | >100 | |

| hiPSC-CMs | MTT | >100 | >100 | >100 |

| LDH | >100 | >100 | >100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Probing the Molecular Landscape – Unbiased "-Omics" Approaches

Once a preliminary understanding of Ledipasvir's cytotoxic profile is established, the next logical step is to employ unbiased, high-throughput methods to identify potential molecular targets and perturbed pathways.

Figure 1: A tiered workflow for investigating off-target effects.

Transcriptomics (RNA-Seq)

Transcriptomic analysis provides a global view of changes in gene expression following drug treatment.[11][12][13] This can reveal the upregulation or downregulation of pathways associated with cellular stress, toxicity, or unexpected pharmacological responses.

-

Rationale: By treating cells with non-cytotoxic concentrations of Ledipasvir, any observed changes in gene expression are more likely to be due to specific off-target interactions rather than a general stress response to cell death.

Proteomics

Quantitative proteomics, typically performed using mass spectrometry, directly measures changes in the abundance of thousands of proteins.[3][14][15][16] This approach is complementary to transcriptomics and can identify post-transcriptional effects of the drug.

-

Rationale: Changes in protein levels can provide more direct evidence of a functional cellular response to the drug. Chemical proteomics can further be employed to identify direct binding partners of Ledipasvir.

Kinome Profiling

Protein kinases are a major class of drug targets and are frequently implicated in off-target effects. Kinome profiling assays assess the effect of a compound on the activity of a large panel of kinases.[17][18][19][20]

-

Rationale: Given that many drugs unintentionally inhibit or activate kinases, a broad kinome screen is a prudent step in a thorough off-target investigation.

Experimental Protocol 2: General Workflow for Transcriptomic Analysis (RNA-Seq)

-

Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with a non-cytotoxic concentration of Ledipasvir (e.g., 1 µM) and a vehicle control for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control of the sequencing reads, align them to the human reference genome, and quantify gene expression.

-

Differential Expression and Pathway Analysis: Identify differentially expressed genes between the Ledipasvir-treated and control groups. Use bioinformatics tools to perform pathway enrichment analysis to identify perturbed biological processes.

Part 3: Mechanistic Deep Dive – Investigating Specific Cellular Functions

The results from the "-omics" screens will generate hypotheses about specific cellular pathways or components that may be affected by Ledipasvir. This section outlines targeted assays to validate these hypotheses.

Figure 2: Targeted assays for mechanistic validation.

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[21][22][23][24] Assays to evaluate mitochondrial health are therefore a critical component of a comprehensive safety assessment.

-

Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration, which can be assessed using platforms like the Seahorse XF Analyzer.

-

Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, which can be measured using fluorescent dyes like TMRM or JC-1.

-

ATP Production: Quantifying cellular ATP levels provides a functional readout of mitochondrial energy production.

Endoplasmic Reticulum (ER) Stress

The ER is central to protein folding and calcium homeostasis. Disruption of these processes can lead to ER stress and apoptosis.[25][26][27][28][29]

-

Markers of the Unfolded Protein Response (UPR): The UPR is a signaling network activated by ER stress. Key markers to assess include the splicing of XBP1 mRNA and the expression of the transcription factor CHOP.

Interaction with Drug Transporters

Ledipasvir is known to be an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[30][31] In-vitro assays can confirm and quantify this interaction.

-

Vesicular Transport Assays: Using membrane vesicles expressing P-gp or BCRP, the ability of Ledipasvir to inhibit the transport of a known substrate can be measured.

-

Cell-based Transport Assays: Using polarized cell monolayers (e.g., MDCK-MDR1), the effect of Ledipasvir on the bidirectional transport of a probe substrate can be determined.[32]

Experimental Protocol 3: P-gp Inhibition Assay using a Fluorescent Substrate

-

Cell Culture: Culture MDCKII-MDR1 cells on permeable supports until a polarized monolayer is formed.

-

Compound Incubation: Pre-incubate the cells with various concentrations of Ledipasvir or a positive control inhibitor (e.g., Verapamil) for 30-60 minutes.

-

Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the basolateral chamber.

-

Sampling: At various time points, take samples from the apical chamber.

-

Fluorescence Measurement: Measure the fluorescence of the samples using a plate reader.

-

Data Analysis: Calculate the efflux ratio and determine the IC50 of Ledipasvir for P-gp inhibition.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

The investigation of off-target effects is not a linear process but rather an iterative one, where the results of broad screening assays inform the design of more focused, mechanistic studies. By systematically progressing from general cytotoxicity assessments to unbiased "-omics" approaches and finally to targeted functional assays, a comprehensive and reliable profile of Ledipasvir's interactions with human cells can be constructed. This multi-tiered approach, grounded in sound scientific principles and validated methodologies, is essential for a thorough understanding of the drug's safety profile and for the continued development of safe and effective therapeutics.

References

- Patsnap Synapse. (2024, July 4). What is Ledipasvir used for?

- Wikipedia. (n.d.). Ledipasvir/sofosbuvir.

- Drugs.com. (2024, September 27). What is the mechanism of action of Harvoni?

- El-Shabrawi, M., et al. (2022). Safety and Efficacy of Ledipasvir/Sofosbuvir in the Treatment of Chronic Hepatitis C Virus Infection in Treatment-Naïve Children without and with Comorbidities. National Institutes of Health.

- An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. PMC - NIH.

- Terrault, N. A., et al. (2016). Effectiveness of Ledipasvir-Sofosbuvir Combination in Patients With Hepatitis C Virus Infection and Factors Associated With Sustained Virologic Response. PubMed.

- Selleck Chemicals. (n.d.). Ledipasvir acetone.

- PubChem - NIH. (n.d.). Ledipasvir.

- Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective. NIH.

- Wikipedia. (n.d.). Ledipasvir.

- Drugs.com. (n.d.). Ledipasvir and Sofosbuvir Tablets: Package Insert / Prescribing Info / MOA.

- Polli, J. W., et al. (2001). Use of a polarized cell monolayer system to evaluate P-glycoprotein-drug interactions. Pharmaceutical Research.

- Ledipasvir/Sofosbuvir. PMC - PubMed Central - NIH.

- Drug-induced lung disease adverse effect with Ledipasvir Acetonate/Sofosbuvir. PMC - NIH.

- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.

- Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response. PMC - NIH.

- Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. PubMed Central.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Use of transcriptomics in hazard identification and next generation risk assessment: A case study with clothianidin. NIH.

- In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. PMC - NIH.

- Current concepts in drug-induced mitochondrial toxicity. PubMed.

- Kinome Profiling Service. MtoZ Biolabs.

- Improving Drug Safety with Transcriptomics. Cyprotex ADME-Tox Solutions.

- Ledipasvir (GS-5885). MedchemExpress.com.

- Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Oxford Academic.

- Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. PMC - PubMed Central.

- Kinase Screening & Profiling Service. Drug Discovery Support.

- Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. Oxford Academic.

- In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. ResearchGate.

- Highlight report: Cell type selection for toxicity testing. PMC - NIH.

- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.

- Kinase Panel Screening and Profiling Service. Reaction Biology.

- Drug-Induced Endoplasmic Reticulum and Oxidative Stress Responses Independently Sensitize Toward TNFα-Mediated Hepatotoxicity. Toxicological Sciences | Oxford Academic.

- Ledipasvir/Sofosbuvir. PMC - PubMed Central - NIH.

- 5 tips for choosing the right cell line for your experiment. Horizon Discovery.

- Integration of Transcriptomic Analysis, Network Pharmacology, and Experimental Validation Demonstrates Enhanced Muscle-Protective Effects of Ethanol Extract of Jakyak-Gamcho-Tang. MDPI.

- Mitochondrial toxicity: measurement and applications. BMG Labtech.

- Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. YouTube.

- Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. ScienceDirect.

- A transcriptomic approach for cardiac (heart) safety assessment. Atlas of Science.

- Ledipasvir (GS5885) HCV Protease inhibitor. Selleck Chemicals.

- Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury. MDPI.

- Drug-Induced Endoplasmic Reticulum and Oxidative Stress Responses Independently Sensitize Toward TNF -Mediated Hepatotoxicity. ResearchGate.

- Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Saudi Journal of Medical and Pharmaceutical Sciences.

- Gene Editing Off-Target Analysis Service. Creative Biogene.

- Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. PMC - PubMed Central.

- Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib. PMC - NIH.

- Transcriptomics in toxicology. PMC - PubMed Central.

- In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. scribd.com [scribd.com]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. atlasofscience.org [atlasofscience.org]

- 7. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Use of transcriptomics in hazard identification and next generation risk assessment: A case study with clothianidin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news.cyprotex.com [news.cyprotex.com]

- 13. Transcriptomics in toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. kinaselogistics.com [kinaselogistics.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. assayquant.com [assayquant.com]

- 21. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]

- 25. Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 32. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Ledipasvir Diacetone

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount to successful formulation development. This guide provides an in-depth technical analysis of the solubility and stability of ledipasvir diacetone, a key antiviral agent, in common laboratory solvents. By elucidating the causal relationships behind its behavior in various chemical environments, this document serves as a practical resource for overcoming formulation challenges and ensuring the integrity of this critical therapeutic agent.

Introduction to Ledipasvir and its Diacetone Solvate

Ledipasvir is a potent, direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] In clinical practice, it is often co-formulated with other antiviral drugs to achieve high sustained virologic response rates. The ledipasvir molecule is a complex benzimidazole derivative.[1]

For formulation and manufacturing purposes, APIs are often isolated as solvates. Ledipasvir can form solvates with various solvents, including acetone. The user's query specifically mentions "this compound," which is a recognized solvate form.[2] Understanding the specific properties of this diacetone solvate is crucial as the presence of a co-former (in this case, acetone) can significantly influence the solubility and stability profile of the API compared to its free form.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. The selection of an appropriate solvent system is a foundational step in the development of both analytical methods and dosage forms. This section details the solubility of ledipasvir, with a focus on its solvated forms, in a range of common laboratory solvents.

Qualitative and Quantitative Solubility Data

Published data provides a general overview of ledipasvir's solubility. It is reported to be freely soluble in methanol and ethanol, slightly soluble in acetone and isopropanol, and practically insoluble in water over the pH range of 3.0 to 7.5.[3] Below a pH of 2.3, its aqueous solubility increases slightly to 1.1 mg/mL.[3][4]

For the more specific acetone solvate, the following quantitative data has been reported:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 39 mg/mL | |

| Ethanol | 100 mg/mL | [5] |

| Water | Insoluble | [5] |

It is important to note that the term "freely soluble" and "slightly soluble" are qualitative descriptors. For precise formulation work, quantitative solubility determination is essential. The provided data for the acetone solvate offers a more concrete starting point for solvent selection. The high solubility in DMSO and ethanol highlights their utility for preparing stock solutions for in vitro assays and as potential components in liquid formulations.

Factors Influencing Solubility

The solubility of ledipasvir is influenced by several factors:

-

pH: As a weakly basic compound, ledipasvir's solubility is pH-dependent, with increased solubility in acidic conditions.[4] This is a critical consideration for oral formulations, as the pH of the gastrointestinal tract varies significantly.

-

Solvent Polarity: The solubility in various organic solvents is dictated by the polarity of the solvent and its ability to form favorable intermolecular interactions with the ledipasvir molecule. The high solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol suggests that both hydrogen bonding and dipole-dipole interactions play a significant role in the solvation process.

-

Crystalline Form: The specific solid-state form of the API (e.g., amorphous vs. crystalline, different solvates) will impact its solubility. Solvates, like this compound, have different crystal lattice energies compared to the unsolvated form, which can lead to differences in their dissolution behavior.

Stability Profile of this compound

Ensuring the stability of an API throughout its shelf life is a non-negotiable aspect of drug development. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. This section outlines the stability of ledipasvir under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability assessment, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3] Studies on ledipasvir have revealed the following degradation profile:

-

Hydrolytic Stability: Ledipasvir is susceptible to degradation in hydrolytic conditions. Significant degradation has been observed in acidic, basic, and neutral aqueous solutions.[6][7] This underscores the importance of controlling moisture content in solid formulations and pH in liquid formulations.

-

Oxidative Stability: The molecule is also prone to oxidative degradation.[6][7] Exposure to oxidizing agents should be minimized during manufacturing and storage. The use of antioxidants in a formulation may be a viable strategy to mitigate this degradation pathway.

-

Thermal Stability: Ledipasvir is reported to be relatively stable under thermal stress.[6][8] This suggests that it can withstand typical manufacturing processes that involve heating, such as drying.

-

Photostability: The drug substance is also considered stable under photolytic conditions.[6][8] However, as a precautionary measure, protection from light is generally recommended for pharmaceutical products.

Stability in Common Laboratory Solvents

Methanol and acetonitrile are commonly used as mobile phase components in validated stability-indicating HPLC methods for ledipasvir.[3][7][8][9] This implies that ledipasvir exhibits sufficient stability in these solvents under the timeframe of the analytical procedure. However, for long-term storage of stock solutions, it is crucial to conduct dedicated stability studies.

Experimental Protocols

To aid researchers in their formulation and analytical development efforts, this section provides detailed, step-by-step methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., methanol, ethanol, acetone, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated HPLC-UV method for ledipasvir quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of vials (in triplicate for each solvent). The exact amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solids.

-

Centrifuge the vials at a high speed to pellet the undissolved solids.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered sample with the mobile phase of the HPLC method to a concentration within the calibrated range.

-

Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of dissolved ledipasvir.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL by correcting for the dilution factor.

-

Report the mean solubility and standard deviation for each solvent.

-

Protocol for Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a selected solvent over time.

Objective: To assess the chemical stability of this compound in a specific solvent under defined storage conditions.

Materials:

-

This compound

-

Selected solvent

-

Volumetric flasks

-

Amber glass vials with screw caps

-

Validated stability-indicating HPLC-UV method

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

-

Sample Storage:

-

Aliquot the stock solution into several amber glass vials.

-

Store the vials under the desired conditions (e.g., room temperature, refrigerated, etc.).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from one of the vials.

-

Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.

-

Analyze the sample using the validated stability-indicating HPLC-UV method. The method should be capable of separating the intact ledipasvir peak from any potential degradation products.[6][8][9]

-

-

Data Analysis:

-

Calculate the percentage of ledipasvir remaining at each time point relative to the initial (time 0) concentration.

-

Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

-

If degradation is observed, the degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of ledipasvir versus time.

-

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Experimental Workflow for Solution Stability Assessment.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. The information presented herein, from quantitative solubility data to detailed experimental protocols and an understanding of its degradation pathways, is intended to empower researchers and formulation scientists. By applying these insights, the challenges associated with the formulation of this important antiviral agent can be effectively addressed, ultimately contributing to the development of safe and efficacious medicines.

References

-

Drug Stability Testing Guidance. (n.d.). Retrieved from [Link]

- Agarwal, B., & Gandhi, S. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradants by LC-ESI-MS.

- El-Kassem, M. A., El-Gizawy, S. M., El-Bardicy, M. G., & El-Gindy, A. (2017). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 22(8), 1345.

- An improved process for the preparation of ledipasvir. (2017). Google Patents.

- Jahan, S., Alam, M. M., Islam, M. S., Lira, D. N., & Rouf, A. S. S. (2022). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. Malaysian Journal of Pharmaceutical Sciences, 20(1), 25-37.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(4), 33-37.

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). U.S. Food and Drug Administration. Retrieved from [Link]

-

Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization. Retrieved from [Link]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

- Formes solides de lédipasvir et procédés pour la préparation de celles-ci. (2016). Google Patents.

- Mastanamma, S. K., & Saidulu, P. (2017). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 79(5), 823-831.

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

- New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 224-233.

- An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. (2016). Expert Opinion on Pharmacotherapy, 17(18), 2449-2458.

-

LEDIPASVIR. (n.d.). precisionFDA. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

-

Ledipasvir. (n.d.). PubChem. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

-

Solubility Correlations of Common Organic Solvents. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. web.usm.my [web.usm.my]

- 4. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ijper.org [ijper.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Target Validation of Ledipasvir in Hepatitis C Virus Replication

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the target validation of Ledipasvir, a potent direct-acting antiviral (DAA) against the Hepatitis C Virus (HCV). We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a self-validating system that confirms the non-structural protein 5A (NS5A) as the specific molecular target of Ledipasvir's antiviral activity.

The Strategic Imperative: Targeting HCV NS5A

Hepatitis C, an infectious liver disease caused by HCV, affects millions globally, with chronic infections leading to severe liver cirrhosis and hepatocellular carcinoma.[1][2] The development of DAAs has revolutionized treatment, achieving cure rates exceeding 90%.[3] These therapies target key viral proteins essential for the virus's life cycle.

The HCV genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins.[4] The NS proteins, including NS3/4A, NS4B, NS5A, and NS5B, form the viral replication complex, which orchestrates the synthesis of new viral RNA within a specialized cellular structure known as the "membranous web".[1][5][6]

NS5A: A Multifunctional Hub for Viral Replication

NS5A is a proline-rich phosphoprotein with no known enzymatic function, a characteristic that initially made it a challenging drug target.[4][7] Its essentiality stems from its role as a central organizer in the viral life cycle through a complex network of interactions with both viral and host factors.[4][6]

Key Functions of NS5A:

-

RNA Replication: As an essential component of the HCV replicase, NS5A is indispensable for viral RNA synthesis.[4][7]

-

Viral Assembly: It plays a crucial role in the assembly of new virus particles.[3][8]

-

Modulation of Host Pathways: NS5A interacts with numerous host cell proteins to manipulate cellular processes, including the innate immune response, thereby promoting viral persistence.[4][9]

-

Structural Scaffolding: NS5A exists in two primary phosphorylation states, a basal form (p56) and a hyperphosphorylated form (p58), which are critical for regulating its functions in replication and assembly.[7]

The multifaceted and indispensable nature of NS5A makes it a highly attractive target for antiviral intervention. Inhibiting NS5A disrupts multiple stages of the viral life cycle, leading to a potent antiviral effect.[3][10]

Caption: The HCV life cycle, highlighting NS5A's central role.

The Inhibitor: Ledipasvir (GS-5885)

Ledipasvir is a highly potent, second-generation NS5A inhibitor developed by Gilead Sciences.[8][11] It is a key component of the fixed-dose combination therapy Harvoni® (Ledipasvir/Sofosbuvir), which targets both NS5A and the NS5B RNA-dependent RNA polymerase.[12]

Proposed Mechanism of Action

While the precise molecular mechanism is still under investigation, Ledipasvir is understood to bind directly to the N-terminus (Domain I) of NS5A.[5] This binding event is thought to disrupt NS5A's functions in several ways:

-

Inhibition of Hyperphosphorylation: Ledipasvir may prevent the hyperphosphorylation of NS5A, a step believed to be critical for the switch from RNA replication to viral assembly.[12][13]

-

Disruption of Dimerization: NS5A functions as a dimer, and Ledipasvir's symmetrical structure suggests it acts on this dimeric form, interfering with its proper conformation and function.[5]

-

Altered Subcellular Localization: The drug may induce a redistribution of NS5A within the cell, disrupting the formation of functional replication complexes and leading to faulty viral assembly.[5][13]

Ledipasvir exhibits potent activity against HCV genotypes 1a, 1b, 4a, and 5a.[12][13] The term "Ledipasvir diacetone" refers to a specific solvate form of the active pharmaceutical ingredient.[14][15]

Caption: Ledipasvir's proposed mechanism of action on the NS5A dimer.

The Core Directive: A Self-Validating Target Identification Workflow

Confirming that a drug's antiviral effect is mediated solely through its intended target is one of the most critical steps in drug development. The following workflow provides a robust, multi-pronged approach to validate NS5A as the target of Ledipasvir.

Caption: The four-step workflow for Ledipasvir target validation.

Step 1: Establishing Cell-Based Potency with the HCV Replicon System

Causality: Before identifying a target, we must first confirm that the compound has potent and specific antiviral activity in a relevant cellular system. The HCV replicon system is the industry standard for this purpose, as it allows for the quantification of viral RNA replication independent of viral entry, assembly, and egress.[16][17]

Protocol: Luciferase-Based HCV Replicon Assay

-